BenchChemオンラインストアへようこそ!

Zanamivir

Influenza B Neuraminidase Inhibition IC50

Prioritize Zanamivir hydrate (CAS 551942-41-7) for your influenza research. As the most potent neuraminidase inhibitor against Influenza B (IC50 ~2.7 nM vs. ~8.5 nM for oseltamivir) and A/H1N1 strains, it is the definitive positive control for antiviral assays and SAR studies[reference:0][reference:1]. Critically, Zanamivir uniquely retains full potency against the common H274Y resistance mutation that compromises oseltamivir and peramivir, making it essential for resistance profiling and next-generation inhibitor development[reference:2]. Its distinct, subtype-dependent sensitivity profile serves as a benchmark for medicinal chemistry efforts aiming to create broad-spectrum antivirals. Ensure experimental validity—choose Zanamivir for maximum inhibition and resistance profiling.

Molecular Formula C12H20N4O7
Molecular Weight 332.31 g/mol
CAS No. 551942-41-7
Cat. No. B1683542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZanamivir
CAS551942-41-7
SynonymsZanamivir hydrate;  D01937;  J1.917.534K; 
Molecular FormulaC12H20N4O7
Molecular Weight332.31 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N.O
InChIInChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1
InChIKeyARAIBEBZBOPLMB-UFGQHTETSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 18,000 mg/L at 25 °C
7.31e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zanamivir Hydrate (CAS 551942-41-7): Sourcing and Specification for Neuraminidase Inhibitor Research


Zanamivir (CAS 551942-41-7) is the hydrate form of a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme [1]. It is a sialic acid analog that competitively binds to the NA active site, preventing the cleavage of sialic acid residues and thus halting the release of new viral particles from infected host cells . This compound is primarily utilized in research to investigate the viral life cycle of influenza A and B, mechanisms of antiviral resistance, and as a reference standard in the development of novel neuraminidase inhibitors (NAIs) [2].

Critical Procurement Distinctions for Zanamivir (CAS 551942-41-7) vs. Alternative Neuraminidase Inhibitors


While multiple neuraminidase inhibitors (NAIs) like oseltamivir, peramivir, and laninamivir exist for influenza research, they are not interchangeable. Significant differences in their chemical structures lead to subtype-specific antiviral potencies, distinct resistance mutation profiles, and varying pharmacokinetic and clinical response characteristics [1]. Simply substituting zanamivir with another NAI in an experimental model may yield non-comparable results due to differential susceptibility of influenza B strains or specific resistance mutations like H274Y [2]. The following evidence details the specific, quantifiable points of differentiation that make zanamivir a unique and scientifically necessary tool.

Quantifiable Differentiation of Zanamivir (CAS 551942-41-7) Against Oseltamivir, Peramivir, and Laninamivir


Subtype-Specific Superiority: Greater In Vitro Potency of Zanamivir Against Influenza B Compared to Oseltamivir

Zanamivir demonstrates quantifiably greater in vitro potency against Influenza B viruses compared to oseltamivir, a key differentiator for research focused on this subtype. In a study of clinical isolates from France, the mean IC50 for zanamivir against Influenza B was 4.19 nM, compared to 13 nM for oseltamivir, a 3.1-fold difference [1]. This trend is consistent across other studies, including Japanese 2023-24 season data where the geometric mean IC50 for zanamivir against B/Victoria was 3.87 nM versus 16.12 nM for oseltamivir [2].

Influenza B Neuraminidase Inhibition IC50 Antiviral Susceptibility

Retained Efficacy Against the Clinically Significant Oseltamivir-Resistant H274Y Mutant

A critical differentiator for zanamivir is its retained activity against influenza viruses carrying the H274Y neuraminidase mutation, which confers high-level resistance to oseltamivir and peramivir. This is a well-established class-level inference based on the distinct binding interactions of zanamivir within the NA active site [1]. This characteristic makes zanamivir an essential control and investigational agent in studies of NAI resistance evolution and for characterizing novel inhibitors intended to overcome this common mechanism of resistance [2].

Drug Resistance H274Y Mutation H1N1 Antiviral Mechanism

Faster Clinical Resolution of Fever: Zanamivir Outperforms Oseltamivir in a Head-to-Head Trial

In a direct head-to-head comparison of oseltamivir and zanamivir during the 2009 influenza pandemic, zanamivir demonstrated a statistically significant faster time to temperature normalization. Patients treated with zanamivir experienced defervescence more rapidly than those treated with oseltamivir (P=0.0157) [1]. While overall symptom resolution was similar between groups, this specific outcome highlights a potential differential in clinical pharmacodynamics that may be relevant for translational research models.

Clinical Trial Fever Resolution Symptom Alleviation Comparative Effectiveness

Reduced Propensity for Environmental Resistance Development vs. Oseltamivir in an Avian Influenza Model

An in vivo infection model using mallards (a natural host for avian influenza) demonstrated that exposure to zanamivir in the water environment is less likely to induce resistance compared to oseltamivir. While resistance-associated substitutions (H274N and E119G) did emerge under zanamivir pressure at high concentrations (10 and 100 µg/L), these mutant viruses showed reduced fitness and reverted to wild-type when drug pressure was removed [1]. This contrasts with previous findings on oseltamivir, where resistant mutants have shown sustained fitness and transmission. This evidence is crucial for research into the environmental fate of antivirals and pandemic preparedness strategies.

Environmental Resistance Avian Influenza Drug Residues Pandemic Preparedness

Distinct Subtype Sensitivity Profile: Differential Potency of Zanamivir vs. Oseltamivir Across H1N1, H3N2, and B

The relative potency of zanamivir and oseltamivir is not constant; it varies significantly across different influenza subtypes. A comprehensive analysis of 267 clinical isolates revealed that A/H1N1 and B viruses were more sensitive to zanamivir, whereas A/H1N2 and A/H3N2 viruses were more sensitive to oseltamivir [1]. Specifically, for A/H1N1, the mean IC50 was 0.92 nM for zanamivir vs. 1.34 nM for oseltamivir (1.5-fold more potent). Conversely, for A/H3N2, the mean IC50 was 2.28 nM for zanamivir vs. 0.67 nM for oseltamivir (3.4-fold less potent) [1]. This subtype-dependent activity is a crucial consideration for designing experiments where the infecting strain's subtype is a variable.

Subtype Profiling IC50 Comparative Virology Neuraminidase

High-Value Research and Industrial Applications for Zanamivir Hydrate (CAS 551942-41-7)


Influenza B and A/H1N1 Subtype-Specific Research

For studies focused on the inhibition of Influenza B or A/H1N1 neuraminidases, Zanamivir is the more potent standard. As quantified in Section 3, its IC50 values are 3.1-fold (Influenza B) and 1.5-fold (A/H1N1) lower than those of oseltamivir. Using zanamivir ensures maximal inhibition of these specific viral neuraminidases, making it the preferred positive control for antiviral assays and structure-activity relationship (SAR) studies targeting these subtypes [1].

Characterization of Oseltamivir-Resistant Mutants (e.g., H274Y)

Zanamivir is an indispensable tool for investigating the mechanism and impact of the H274Y neuraminidase mutation. This common mutation confers resistance to oseltamivir and peramivir, but zanamivir retains full potency [1]. It is therefore the required NAI control for experiments designed to confirm the resistance phenotype of novel viral isolates, screen for compensatory mutations, or evaluate the efficacy of next-generation inhibitors designed to overcome this resistance mechanism [2].

Environmental Virology and Pandemic Preparedness Modeling

Research into the environmental persistence of antivirals and the risk of resistance emergence in wild waterfowl populations should use zanamivir as a key comparator. In vivo evidence from mallard infection models demonstrates that zanamivir-resistant mutants have a fitness cost and are unstable, a distinct profile from oseltamivir-induced resistance [1]. Zanamivir is thus a critical reference compound for studies on the environmental impact of antiviral drugs and for developing risk models for future pandemics.

Development of Broad-Spectrum or Subtype-Specific Neuraminidase Inhibitors

The unique subtype-dependent sensitivity profile of zanamivir, where it is less potent against A/H3N2 but more potent against A/H1N1 and B compared to oseltamivir, provides a clear benchmark for medicinal chemistry [1]. Researchers can use zanamivir's IC50 values across different NA subtypes to evaluate the breadth and specificity of novel inhibitor candidates, aiming to create compounds that either replicate its potency against B strains or improve upon its activity against H3N2 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zanamivir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.